SU5214

Description

Historical Context and Origins in Tyrosine Kinase Inhibitor Drug Discovery Programs

SU 5214 is identified as a 3-heteroaryl-2-indoline compound that was specifically designed within a drug discovery program aimed at developing tyrosine kinase inhibitors. caymanchem.comcaymanchem.comszabo-scandic.com Early drug discovery programs targeting tyrosine kinases sought to identify small molecules capable of interfering with the aberrant signaling pathways driven by these enzymes in various disease states. The rational design of compounds like SU 5214 was part of this broader effort to create targeted therapies.

Significance as a Modulator of Tyrosine Kinase Signal Transduction

SU 5214 holds significance as a modulator of tyrosine kinase signal transduction. medkoo.comtargetmol.comadooq.comtargetmol.comadooq.com Tyrosine kinases are a critical subset of protein kinases that phosphorylate tyrosine residues on target proteins, thereby regulating their activity and downstream signaling cascades. By modulating the activity of specific tyrosine kinases, compounds like SU 5214 can influence these cellular signaling pathways.

Research findings indicate that SU 5214 exhibits inhibitory activity against certain tyrosine kinases. Specifically, it has been reported to have an IC50 of 14.8 µM against FLK-1 (VEGFR2) and 36.7 µM against EGFR. medkoo.comtargetmol.com These values reflect the concentration of SU 5214 required to inhibit the activity of these kinases by 50% in a particular assay system. Such data provides insight into the compound's potency and selectivity profile against different kinase targets.

An interactive table summarizing these inhibition data points is presented below:

| Kinase Target | IC50 (µM) |

| FLK-1 (VEGFR2) | 14.8 |

| EGFR | 36.7 |

This modulation of tyrosine kinase signal transduction highlights SU 5214's role as a tool compound in the study of kinase-mediated cellular processes and the investigation of potential therapeutic strategies targeting these pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

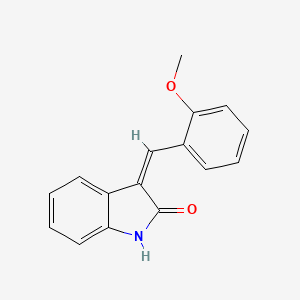

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZEVOPIKSAJP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Molecular Targeting and Inhibitory Profile of Su 5214

Primary Kinase Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1)

Vascular Endothelial Growth Factor Receptor 2, also known as KDR or FLK-1, is a primary target of SU 5214. targetmol.comselleck.co.jpselleckchem.comselleck.co.jpmedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.cncenmed.com VEGFR2 is a key receptor tyrosine kinase involved in mediating the effects of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in the formation of new blood vessels (angiogenesis).

In Vitro Inhibitory Potency against VEGFR2

In cell-free assays, SU 5214 has demonstrated inhibitory potency against VEGFR2 (FLK-1). The reported IC50 value for SU 5214 against VEGFR2 is 14.8 µM. targetmol.comselleck.co.jpselleckchem.comselleck.co.jpmedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.cncenmed.com

Secondary Kinase Target: Epidermal Growth Factor Receptor (EGFR)

In addition to its activity against VEGFR2, SU 5214 also exhibits inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). ambeed.cnselleck.co.jpselleckchem.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.cncenmed.comselleckchem.comselleck.cnselleck.cn EGFR is another receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and survival.

In Vitro Inhibitory Potency against EGFR

Studies using cell-free assays have determined the in vitro inhibitory potency of SU 5214 against EGFR. The reported IC50 value for SU 5214 against EGFR is 36.7 µM. selleck.co.jpselleckchem.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.cncenmed.comselleckchem.comselleck.cnselleck.cn

Interactive Data Table: In Vitro Inhibitory Potency of SU 5214

| Target Kinase | IC50 (µM) | Assay Type |

| VEGFR2 (FLK-1) | 14.8 | Cell-free |

| EGFR | 36.7 | Cell-free |

Comparative Selectivity and Broad Kinase Profiling

Based on the reported IC50 values, SU 5214 shows a higher inhibitory potency towards VEGFR2 compared to EGFR, indicating a degree of selectivity for VEGFR2 as its primary target among these two kinases. selleck.co.jpselleckchem.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.cncenmed.comselleckchem.comselleck.cnselleck.cn

Mechanism of Action and Downstream Cellular Perturbations Induced by Su 5214

Disruption of Receptor Tyrosine Kinase Signaling Cascades

Receptor tyrosine kinases are transmembrane proteins that play crucial roles in cellular processes such as growth, differentiation, metabolism, and motility nih.govnih.gov. They are activated by binding of specific ligands, which leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain nih.gov. These phosphorylation events create docking sites for downstream signaling proteins, thereby activating complex cascades like the RAS-RAF-MEK-ERK, PI3 kinase-AKT, PLCgamma-PKC, and STATs modules nih.gov.

SU 5214 functions as an inhibitor of this process. Research indicates that SU 5214 inhibits VEGFR2 (also known as FLK-1) with an IC50 value of 14.8 µM medchemexpress.comselleckchem.comambeed.cnselleckchem.comselleckchem.com. It has also been shown to inhibit EGFR, albeit with a higher IC50 of 36.7 µM medchemexpress.comselleckchem.comambeed.cnselleckchem.com. By blocking the tyrosine kinase activity of these receptors, SU 5214 prevents or reduces their autophosphorylation and the subsequent recruitment and activation of downstream signaling molecules. This disruption impedes the propagation of signals initiated by ligand binding, thereby altering cellular behavior regulated by these pathways.

The inhibitory potency of SU 5214 against VEGFR2 and EGFR is summarized in the table below:

| Target | IC50 (µM) | Source |

| VEGFR2 (FLK-1) | 14.8 | medchemexpress.comselleckchem.comambeed.cnselleckchem.comselleckchem.com |

| EGFR | 36.7 | medchemexpress.comselleckchem.comambeed.cnselleckchem.com |

Cellular Responses to VEGFR2 Inhibition

VEGFR2 is considered a principal mediator of the biological effects of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis researchgate.net. Inhibition of VEGFR2 by compounds like SU 5214 significantly impacts endothelial cell function and modulates angiogenic processes.

Endothelial cells form the inner lining of blood vessels and are critical for maintaining vascular homeostasis centenary.org.authoracickey.comnih.gov. They are involved in regulating vascular tone, permeability, and the exchange of substances between blood and tissues centenary.org.authoracickey.comnih.govfrontiersin.org. VEGFR2 signaling is essential for the proliferation, survival, migration, and differentiation of endothelial cells nih.govresearchgate.nettorvergata.it.

Inhibition of VEGFR2 perturbs these vital functions. Studies using VEGFR2 inhibitors have demonstrated impaired VEGF-induced membrane extension, cell migration, and tube formation in endothelial cells wikipedia.org. This suggests that SU 5214, by inhibiting VEGFR2, would similarly affect the ability of endothelial cells to perform these functions necessary for vascular development and maintenance.

Angiogenesis is the process of forming new blood vessels from pre-existing ones, a complex phenomenon involving the migration, proliferation, and differentiation of endothelial cells frontiersin.orgtandfonline.com. VEGFR2 plays a central role in mediating the pro-angiogenic effects of VEGF researchgate.net.

Inhibition of VEGFR2 is a strategy employed to disrupt pathological angiogenesis, such as that occurring in tumor growth researchgate.netglpbio.com. By blocking VEGFR2 activity, SU 5214 interferes with the signaling pathways that drive endothelial cell responses necessary for new blood vessel formation. This modulation of angiogenic processes can impact the development and expansion of vascular networks.

Impact on Endothelial Cell Function

Cellular Responses to EGFR Inhibition

EGFR is another receptor tyrosine kinase that regulates a wide range of cellular activities, including proliferation, survival, migration, and invasion thoracickey.comnih.govacs.org. Dysregulation of EGFR signaling is frequently observed in various cancers and contributes to uncontrolled cell growth and metastasis thoracickey.comnih.govacs.org.

Inhibition of EGFR, as demonstrated with various EGFR inhibitors, leads to significant changes in cellular behavior. While SU 5214 shows a higher IC50 for EGFR compared to VEGFR2, its inhibitory effect can still contribute to observed cellular perturbations, particularly in contexts where EGFR signaling is highly active or in combination with other targeted approaches.

EGFR signaling promotes cell cycle progression and inhibits apoptosis, thereby enhancing cell proliferation and survival thoracickey.comnih.gov. Inhibition of EGFR has been shown to reduce cell proliferation and induce cell cycle arrest, often in the G1 phase nih.govinnoprot.com. Furthermore, EGFR inhibition can lead to the induction of apoptosis and autophagy in various cell lines innoprot.com.

While the direct impact of SU 5214's EGFR inhibition at its reported IC50 may be less pronounced than its effect on VEGFR2, the principle of EGFR inhibition leading to decreased proliferation and survival is well-established in cellular biology nih.govacs.orginnoprot.com.

EGFR signaling also plays a role in regulating cellular migration and invasion, processes critical for tissue development, wound healing, and cancer metastasis caymanchem.comnih.govscienceopen.commedkoo.com. EGFR activation can promote cell motility and the ability of cells to degrade and move through the extracellular matrix caymanchem.comnih.govscienceopen.commedkoo.com.

Preclinical Investigations and Therapeutic Relevance of Su 5214

In Vitro Pharmacological Characterization

In vitro studies provide crucial insights into a compound's direct effects on biological targets and cellular processes in a controlled laboratory setting. These assays are essential for understanding the compound's mechanism of action and determining effective concentrations for further study.

Enzyme Activity Assays in Cell-Free Systems

Cell-free enzyme activity assays are utilized to determine the direct inhibitory potency of a compound against isolated enzymes. For SU 5214 (CEP-5214), these assays have focused on its ability to inhibit vascular endothelial growth factor receptor (VEGF-R) kinases, which are key players in angiogenesis, a process critical for tumor growth and other pathological conditions.

Studies have shown that CEP-5214 is a potent inhibitor of human VEGF-R tyrosine kinases in biochemical kinase assays. It demonstrates low nanomolar inhibitory concentrations (IC50) against several key VEGF-R subtypes. Specifically, IC50 values of 18 nM, 12 nM, and 17 nM have been reported for human VEGF-R2/KDR, VEGF-R1/FLT-1, and VEGF-R3/FLT-4 kinases, respectively nih.govselleckchem.com. Another source reports slightly different, but still low nanomolar, IC50 values of 16 nM for VEGF-R1/FLT-1, 8 nM for VEGF-R2/KDR, and 4 nM for VEGF-R3/FLT-4, highlighting its potent pan-VEGF-R inhibitory activity medkoo.commedchemexpress.com. CEP-5214 has also shown inhibitory activity against EGFR, with an IC50 of 36.7 µM in cell-free assays selleckchem.comselleck.co.jpmedchemexpress.comselleck.co.jp.

Below is a table summarizing the inhibitory activity of CEP-5214 against various kinases in cell-free systems:

| Kinase | IC50 (nM) | Source |

| Human VEGF-R1/FLT-1 | 18 | nih.govselleckchem.com |

| Human VEGF-R2/KDR | 12 | nih.govselleckchem.com |

| Human VEGF-R3/FLT-4 | 17 | nih.govselleckchem.com |

| Human VEGF-R1/FLT-1 | 16 | medkoo.commedchemexpress.com |

| Human VEGF-R2/KDR | 8 | medkoo.commedchemexpress.com |

| Human VEGF-R3/FLT-4 | 4 | medkoo.commedchemexpress.com |

| EGFR | 36700 | selleckchem.comselleck.co.jpmedchemexpress.comselleck.co.jp |

Cell-Based Assays for Biological Efficacy

Cell-based assays are used to evaluate the biological effects of a compound in a more complex cellular environment, assessing its ability to modulate specific cellular processes. For SU 5214 (CEP-5214), these assays have focused on its impact on endothelial cell function, given its activity against VEGF-R kinases, which are predominantly expressed on these cells and play a critical role in angiogenesis.

CEP-5214 has been shown to inhibit VEGF-stimulated VEGF-R2/KDR autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an approximate IC50 of 10 nM nih.govselleckchem.com. An equivalent inhibition of murine FLK-1 autophosphorylation was observed in transformed SVR endothelial cells nih.govselleckchem.com. Furthermore, CEP-5214 demonstrated a dose-related inhibition of microvessel growth in ex vivo rat aortic ring explant cultures and inhibited HUVEC capillary-tube formation on Matrigel in vitro at low nanomolar concentrations nih.gov. These antiangiogenic effects were observed without apparent cytotoxicity to the endothelial cells nih.gov.

Determination of Optimal Concentration and Incubation Time in Cellular Models

Determining the optimal concentration and incubation time in cellular models is a critical step in preclinical research to ensure that experiments are conducted under conditions that reflect the compound's relevant biological activity without inducing non-specific toxicity. While specific comprehensive studies solely focused on titrating optimal concentration and incubation time for SU 5214 (CEP-5214) across a wide range of cellular models were not detailed in the provided results, the studies that evaluated its cell-based efficacy utilized specific concentrations and incubation periods.

In Vivo Efficacy Assessments

In vivo studies are essential to evaluate a compound's efficacy and pharmacological profile within a living organism, providing a more comprehensive understanding of its potential therapeutic value. These studies often utilize established animal models that mimic aspects of human diseases.

Application in Established Disease Models

The in vivo efficacy of SU 5214 (CEP-5214), often administered as its prodrug CEP-7055, has been evaluated in various preclinical disease models, particularly in oncology, given its antiangiogenic properties. These studies aim to determine if the compound can inhibit tumor growth or affect disease progression in a living system.

Significant antitumor efficacy has been observed with CEP-7055 (and by extension, CEP-5214) in a range of murine and human tumor xenograft models. These models involve implanting human or murine tumor cells into immunocompromised mice (such as nude mice) to study tumor growth and response to therapy aacrjournals.orgpatsnap.comnih.govselleckchem.com. Chronic administration of CEP-7055 has resulted in substantial inhibition of tumor growth in various tumor types, including melanomas, glioblastomas, lung carcinomas, pancreatic carcinomas, colon carcinomas, breast carcinomas, and angiosarcomas patsnap.com. Significant antitumor efficacy was also demonstrated against orthotopically implanted human prostate carcinomas (LNCaP) in male nude mice and renal carcinoma (RENCA) tumors in BALB/c mice, leading to a significant reduction in metastatic score and pulmonary metastases nih.gov. The efficacy was found to be independent of the initial tumor volume patsnap.com.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a biological response to a therapeutic intervention. In preclinical studies, analyzing PD biomarkers helps to confirm that a drug is hitting its intended target and eliciting the desired biological effect in vivo. These biomarkers can include changes in the levels or activity of the drug's target, or downstream markers in the biological pathway affected by the drug researchgate.netnih.gov.

For SU 5214 (CEP-5214), as a VEGF-R inhibitor, relevant pharmacodynamic biomarkers in preclinical models would typically include markers related to the inhibition of VEGF signaling and angiogenesis. Studies have shown that single-dose administration of CEP-7055 or CEP-5214 to mice resulted in a reversible inhibition of VEGF-R2/FLK-1 phosphorylation in murine lung tissues, indicating target engagement and inhibition in vivo nih.gov. Furthermore, the antitumor effects of CEP-7055 in preclinical models have been associated with decreased microvessel density within the tumors and increased tumor apoptosis, which can be considered pharmacodynamic indicators of its antiangiogenic and antitumor activity patsnap.com. While specific comprehensive panels of circulating protein biomarkers were not detailed for SU 5214 in the provided results, studies with other VEGF-R inhibitors like Sunitinib have explored the modulation of plasma levels of circulating proteins involved in VEGF signaling as potential pharmacodynamic biomarkers selleck.co.jp.

Translational Implications and Therapeutic Potential

The translational implications of SU 5214 stem from its ability to modulate signaling pathways frequently dysregulated in diseases, particularly cancer. Targeting VEGFR2 and EGFR has been a significant area of research in developing new therapies.

Potential in Oncology and Anti-Angiogenic Therapies

SU 5214 has shown potential in oncology due to its inhibitory activity against VEGFR2 and EGFR. selleckchem.comselleckchem.com VEGFR2 is a key receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govoncotarget.com EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival and is often overexpressed or mutated in various cancers. selleckchem.comambeed.cn

Inhibiting VEGFR2 can impede the formation of the blood supply that tumors need to grow, representing an anti-angiogenic therapeutic strategy. nih.govoncotarget.comthno.org Targeting EGFR can directly affect the growth and survival of cancer cells that rely on this pathway for signaling. selleckchem.comambeed.cn

While specific detailed research findings on SU 5214's efficacy in preclinical oncology models are not extensively detailed in the provided search results, its identification as a VEGFR2 and EGFR inhibitor places it within a class of compounds actively investigated for cancer treatment. selleckchem.comselleckchem.com Other inhibitors targeting VEGFR2 and/or EGFR, such as Sunitinib and Sorafenib, have demonstrated anti-tumor activity and are used in cancer therapy. oncotarget.comnih.gov This suggests a potential for SU 5214 in similar applications, although its specific profile and efficacy would require dedicated preclinical studies.

Role in Modulating Pathological Processes Dependent on VEGFR2/EGFR Signaling

The signaling pathways mediated by VEGFR2 and EGFR are involved in a range of pathological processes beyond cancer, including inflammatory conditions and other diseases where uncontrolled cell growth or aberrant blood vessel formation occurs. By inhibiting these receptors, SU 5214 could potentially modulate these processes. selleckchem.comselleckchem.com

VEGFR2 signaling is crucial for both physiological and pathological angiogenesis. nih.gov Pathological angiogenesis is implicated in diseases like age-related macular degeneration, diabetic retinopathy, and certain inflammatory disorders. Modulating this pathway could offer therapeutic benefits in these conditions.

EGFR signaling is involved in cell proliferation, differentiation, and migration. Dysregulation of EGFR signaling is associated with various diseases, including psoriasis and fibrotic disorders. ambeed.cn Inhibition of EGFR could potentially mitigate the pathological effects driven by its overactivation.

SU 5214's dual inhibitory activity on both VEGFR2 and EGFR suggests a potential to interfere with pathological processes that are dependent on the combined or individual contributions of these signaling pathways. selleckchem.comselleckchem.com However, the extent and specificity of its effects on various pathological processes would need to be thoroughly investigated in relevant preclinical models.

Data Table: In Vitro Inhibitory Activity of SU 5214

| Target | IC50 (µM) | Reference |

| VEGFR2 (FLK-1) | 14.8 | selleckchem.comselleckchem.com |

| EGFR | 36.7 | selleckchem.comselleckchem.com |

Note: IC50 values represent the half-maximal inhibitory concentration, indicating the potency of the compound against the target.

Structure Activity Relationship Sar Studies and Analog Development of Su 5214

Core Chemical Scaffold: 3-Heteroaryl-2-indoline Class

SU 5214 belongs to the 3-heteroaryl-2-indoline class of compounds caymanchem.com. The core scaffold consists of a 2-indoline ring system substituted at the 3-position with a heteroaryl group. In the case of SU 5214, the structure is specifically 1,3-dihydro-3-[(2-methoxyphenyl)methylene]-2H-indol-2-one, featuring a 2-methoxyphenyl group attached via a double bond to the 3-position of the 2-indolinone core caymanchem.commedkoo.com. This indoline (B122111) scaffold has been explored in drug discovery programs for the development of tyrosine kinase inhibitors caymanchem.comrsc.org.

Elucidation of Key Pharmacophoric Features

Pharmacophoric features are the essential electronic and steric characteristics of a molecule that are necessary to ensure optimal interactions with a specific biological target researchgate.netnih.gov. For SU 5214 and related 3-heteroaryl-2-indolines acting as tyrosine kinase inhibitors, the specific pharmacophoric features have been investigated to understand their binding to the target enzymes, such as VEGFR2 (FLK-1) and EGFR selleckchem.commedchemexpress.com. While detailed pharmacophore models specifically for SU 5214 were not extensively detailed in the search results, general principles of kinase inhibitor pharmacophores involve features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with specific residues in the kinase active site researchgate.net. The 2-indolinone core and the 2-methoxyphenyl moiety in SU 5214 likely contribute critical features for binding interactions, such as potential hydrogen bonding with the indole (B1671886) NH and carbonyl groups, and hydrophobic/pi-pi interactions involving the aromatic rings.

Development and Evaluation of Structurally Related Compounds

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies in medicinal chemistry involve using structural and biological information to guide the synthesis of new compounds with desired properties uq.edu.aursc.orgacs.org. For SU 5214, rational design approaches for developing analogs would likely involve:

Modifications to the 2-methoxyphenyl group: Altering the substitution pattern or the nature of the heteroaryl ring at the 3-position can impact interactions with the kinase binding site, potentially leading to altered potency or selectivity editricesapienza.it.

Modifications to the indolinone core: Changes to the indolinone ring system, such as substitutions on the benzene (B151609) ring or modifications to the nitrogen atom, could also influence binding affinity and pharmacological properties.

Exploration of linker regions: While SU 5214 has a relatively rigid structure around the double bond, in other related scaffolds, the nature and length of linkers connecting different pharmacophoric elements are critical for optimal binding chemrxiv.org.

Incorporation of features for improved pharmacokinetic properties: Rational design also considers factors beyond target binding, such as solubility, metabolic stability, and bioavailability, although these fall outside the strict scope of this SAR section nih.gov.

By applying these strategies, researchers can synthesize targeted libraries of compounds and evaluate their biological activity to establish comprehensive SARs, ultimately leading to the identification of superior drug candidates.

Advanced Research Methodologies and Future Perspectives in Su 5214 Studies

Integration into High-Throughput Screening Platforms and Compound Libraries

The study of compounds like SU 5214 often involves their integration into high-throughput screening (HTS) platforms and large compound libraries. HTS is a process that enables the rapid automated testing of large numbers of chemical and/or biological compounds against a specific biological target. nih.gov This is particularly valuable in drug discovery to identify compounds that exhibit a desired activity, such as inhibiting kinase activity. nih.gov

Compound libraries, which are collections of diverse molecules, serve as the source for HTS.,,, By incorporating SU 5214 into such libraries, researchers can screen its activity against a wide array of biological targets beyond its known inhibition of VEGFR2 and EGFR, potentially uncovering off-target effects or novel activities. rna-society.org Conversely, HTS can also be used to identify new compounds that modulate the activity of VEGFR2, EGFR, or other kinases relevant to the pathways influenced by SU 5214. The process typically involves preparing samples in a miniaturized format, establishing automated methods, configuring robotic workstations, and acquiring and handling large datasets. nih.gov

Mechanistic Studies Employing Proteomics and Phosphoproteomics

Proteomics and phosphoproteomics are powerful tools for elucidating the detailed molecular mechanisms of action of compounds like SU 5214. Proteomics involves the large-scale study of proteins, while phosphoproteomics specifically focuses on protein phosphorylation, a critical post-translational modification that regulates the activity of many proteins, including kinases and their downstream targets.,,,

Investigation of Synergistic Effects in Combination Therapies

Exploring the synergistic effects of SU 5214 in combination therapies is a significant area of advanced research. Combination therapy involves using two or more therapeutic agents to achieve a better outcome than with single agents alone., rna-society.org,,, For kinase inhibitors like SU 5214, combining them with other targeted agents or conventional therapies may help overcome resistance mechanisms, reduce effective doses, or target multiple pathways simultaneously., rna-society.org,,

Research in this area involves designing experiments to test various combinations of SU 5214 with other drugs in relevant in vitro and in vivo models.,, Evaluating synergy requires assessing the combined effect on biological endpoints, such as cell viability, proliferation, or pathway modulation, compared to the effects of each drug individually., This can reveal combinations that produce synergistic, additive, or antagonistic effects, guiding the development of more effective treatment strategies.,,

Exploration of Novel Therapeutic Indications Beyond Current Scope

While SU 5214 is recognized as a tyrosine kinase inhibitor with activity against VEGFR2 and EGFR, advanced research methodologies can facilitate the exploration of novel therapeutic indications beyond its current scope. rna-society.org The known involvement of VEGFR2 and EGFR in processes like angiogenesis and cell proliferation suggests potential relevance in various diseases, particularly cancer. rna-society.org

Exploring novel indications can involve screening SU 5214 in a variety of disease models using HTS platforms. nih.gov,,,, Phenotypic screening, which assesses the effect of a compound on a specific cellular or organismal phenotype rather than a single molecular target, can reveal unexpected therapeutic activities. nih.gov Additionally, analyzing existing biological data and utilizing computational approaches can help predict potential new uses for SU 5214 based on its known molecular targets and the pathways it influences.

Development of Advanced In Vitro and In Vivo Research Models

The development and application of advanced in vitro and in vivo research models are crucial for comprehensive studies of SU 5214. In vitro models, such as cell lines and primary cell cultures, allow for controlled experiments to investigate the cellular and molecular effects of the compound.,,, Advanced in vitro models include 3D cell cultures, organoids, and co-culture systems that better mimic the complexity of native tissues and the tumor microenvironment., These models can be used for detailed mechanistic studies, HTS, and evaluating combination therapies. nih.gov,,,

Q & A

Q. What are the key physicochemical properties of SU 5214 that influence its experimental design in pharmacological studies?

Methodological Answer: Researchers should prioritize characterizing solubility, stability under varying pH/temperature conditions, and partition coefficients (logP) using techniques like HPLC or mass spectrometry. These properties dictate formulation strategies and dosing regimens in in vitro and in vivo models. For reproducibility, document protocols using standardized instruments (e.g., UV-Vis spectrophotometry for solubility) and reference IUPAC guidelines for compound characterization .

Q. How can researchers efficiently identify primary literature on SU 5214’s mechanism of action?

Methodological Answer: Use academic databases (PubMed, Scopus) with Boolean operators (e.g., "SU 5214" AND ("kinase inhibitor" OR "apoptosis")) and filter by study type (e.g., in vivo, clinical trials). Cross-reference citations in review articles and utilize tools like Semantic Scholar’s "Cited By" feature to trace influential studies. Avoid over-reliance on preprints; prioritize peer-reviewed journals .

Q. What are the best practices for synthesizing SU 5214 to ensure purity and yield in academic labs?

Methodological Answer: Follow published synthetic routes with modifications validated in peer-reviewed studies (e.g., catalytic conditions, solvent choices). Use NMR (¹H/¹³C) and HPLC to confirm purity (>95%) and identity. For novel derivatives, provide detailed spectral data in supplementary materials, adhering to journal guidelines for synthetic chemistry .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for SU 5214 across different cell lines?

Methodological Answer: Conduct a meta-analysis of experimental variables:

- Compare cell line origins (e.g., ATCC authentication status).

- Standardize assay conditions (e.g., incubation time, serum concentration).

- Validate target engagement using orthogonal methods (e.g., Western blot for protein expression, CRISPR knockdown controls). Publish negative results in repositories like Zenodo to mitigate publication bias .

Q. What statistical approaches are optimal for analyzing dose-response relationships in SU 5214 toxicity studies?

Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify confounding variables. Open-source tools like R/Bioconductor ensure transparency .

Q. How can researchers design a robust structure-activity relationship (SAR) study for SU 5214 derivatives?

Methodological Answer:

- Variable selection : Systematically modify functional groups (e.g., substituents on aromatic rings) while keeping core structures constant.

- Assay standardization : Use identical cell lines and readouts (e.g., luminescence-based viability assays).

- Data integration : Apply cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural descriptors (e.g., steric bulk, electronegativity) with activity. Share raw data via platforms like ChEMBL .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.